KN-92 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

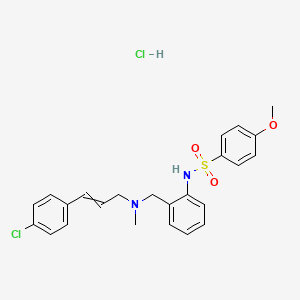

N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDNWBMPAAXAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Preparation and Utilization of KN-92 Stock Solution for Cell Culture

Abstract & Scope

This application note details the precise preparation, storage, and experimental application of KN-92 , the inactive structural analog of the CaMKII inhibitor KN-93. While KN-93 is a widely used tool for studying Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), it possesses significant off-target effects, particularly on voltage-gated ion channels. Consequently, data generated using KN-93 is scientifically invalid without the parallel use of KN-92 as a negative control. This guide provides a self-validating protocol to ensure experimental rigor.

Mechanistic Grounding & Scientific Rationale

The "Negative Control" Imperative

KN-93 inhibits CaMKII by competing with Calmodulin (CaM) for the kinase binding site, effectively preventing activation.[1] KN-92 is structurally identical to KN-93 except for a modification in the benzenesulfonyl side chain, which abolishes its ability to bind CaMKII.

However, both KN-93 and KN-92 inhibit L-type Ca²⁺ channels and voltage-gated K⁺ channels (e.g., hERG) with similar potency. Therefore, the logical framework for your experiment is:

-

Observation A: Effect present with KN-93 AND KN-92

Off-target effect (likely ion channels). [2] -

Observation B: Effect present with KN-93 but ABSENT with KN-92

CaMKII-dependent effect.

Pathway Visualization

The following diagram illustrates the differential action of KN-93 and KN-92, highlighting the critical off-target overlap.

Chemical & Physical Properties[3][4][5][6]

To ensure accurate molarity, you must verify the specific salt form on your product vial. Most commercial vendors supply the Phosphate salt to improve stability, though the Free Base is occasionally available.

| Property | KN-92 Phosphate (Salt) | KN-92 (Free Base) |

| CAS Number | 1135280-28-2 | 1135278-41-9 |

| Molecular Weight | ~555.0 - 591.5 g/mol (Check Label*) | ~457.0 g/mol |

| Solubility (DMSO) | High (>25 mM) | High (>25 mM) |

| Solubility (Water) | Low/Moderate (Avoid for stock) | Very Low (Insoluble) |

| Appearance | White to off-white solid | White solid |

| Storage | -20°C, Desiccated, Dark | -20°C, Desiccated, Dark |

CRITICAL STEP: Check the label of your specific vial. The hydration state of the phosphate salt varies between batches. Use the MW printed on the bottle for calculations, not a generic internet value.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare a 10 mM stock solution in anhydrous DMSO. Target Concentration: 10 mM (10 mmol/L). Volume: Variable (Example below uses 5 mg).

Materials Required[1][4][6][7][8][9][10][11][12]

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade (anhydrous, ≥99.9%).

-

Vortex mixer.

-

Amber microcentrifuge tubes (1.5 mL).

-

Nitrogen gas (optional, for purging).

Step-by-Step Methodology

-

Safety & PPE: Wear nitrile gloves, safety glasses, and a lab coat. KN-92 is bioactive; handle inside a fume hood.

-

Calculate Volume: Use the formula

- : Volume of DMSO (L)

- : Mass of KN-92 (g)[5]

- : Molecular Weight ( g/mol )[6][7][8]

- : Target Concentration (M)

Example Calculation: If you have 5 mg of KN-92 Phosphate (MW = 591.49 g/mol ):

-

Solubilization:

-

Centrifuge the product vial briefly (5,000 x g, 10 sec) to ensure all powder is at the bottom.

-

Add the calculated volume of anhydrous DMSO directly to the vial.

-

Vortex vigorously for 30-60 seconds.

-

Visual Check: The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes at room temperature.

-

-

Aliquoting & Storage (The "Trustworthiness" Pillar):

-

Do not store the entire stock in one tube. Repeated freeze-thaw cycles degrade the compound and introduce moisture (DMSO is hygroscopic).

-

Aliquot into 20-50 µL volumes in sterile, amber microcentrifuge tubes.

-

Store at -20°C . Stable for 6 months.

-

Application in Cell Culture[13][14]

Dilution Strategy

To maintain cell health, the final concentration of DMSO in the culture media must remain below toxic thresholds (typically <0.1% or <0.5%, cell line dependent).

Scenario: You require a 10 µM working concentration of KN-92.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM Stock 1:10 in culture media (or PBS) to create a 1 mM intermediate.

-

Note: This reduces pipetting errors associated with small volumes of viscous DMSO.

-

-

Final Dilution:

-

Dilute the 1 mM intermediate 1:100 into the cell culture well to achieve 10 µM .

-

Final DMSO Concentration: 0.1% (Safe for most cells).

-

Experimental Design Table

Run these conditions in parallel to validate your data.

| Condition | Composition | Purpose |

| Vehicle Control | Media + 0.1% DMSO | Baseline viability & solvent effect check. |

| Experimental | Media + 10 µM KN-93 | Test for CaMKII inhibition. |

| Negative Control | Media + 10 µM KN-92 | Crucial: Tests for ion channel/off-target effects. |

Troubleshooting & Stability

-

Precipitation upon dilution: If KN-92 precipitates when added to aqueous media (cloudiness visible), it indicates the concentration is too high for the aqueous solubility limit.

-

Solution: Perform a serial dilution in DMSO first, keeping the final aqueous step to the lowest possible concentration. Ensure the media is pre-warmed to 37°C.

-

-

Crystals in Frozen Stock: DMSO freezes at 18.5°C. Crystals are normal. Thaw completely at room temperature and vortex before use.

-

Unexpected Toxicity: If KN-92 causes cell death similar to KN-93, the toxicity is likely due to ion channel blockade or general cytotoxicity, not CaMKII inhibition.

References

-

Sumi, M., et al. (1991). The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells. Biochemical and Biophysical Research Communications, 181(3), 968-975.

-

Gao, L., et al. (2006). CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels.[9][10] Biochemical and Biophysical Research Communications, 345(4), 1606-1610.[10]

-

Rezazadeh, S., et al. (2006). KN-93 inhibits IKr in mammalian cells. Journal of Molecular and Cellular Cardiology, 41(3), 548-555.

-

Merck/Sigma-Aldrich. KN-92 Product Information & Physical Properties.

Sources

- 1. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. InSolution KN-92 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to the Correct Use of KN-93 and its Inactive Analog KN-92 for Studying CaMKII Signaling

Abstract

Introduction: The Central Role of CaMKII and the Imperative for Valid Controls

Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that acts as a critical transducer of intracellular calcium signals[4]. Its activation by Ca2+/calmodulin (CaM) triggers a cascade of phosphorylation events that regulate a vast array of cellular processes, from synaptic plasticity and memory formation in neurons to excitation-contraction coupling in cardiomyocytes[4][5].

Given its central role, pharmacological inhibitors are invaluable tools for dissecting CaMKII-dependent pathways. KN-93 is a widely used, cell-permeable compound that competitively inhibits CaMKII by preventing the binding of Ca2+/CaM[6][7]. However, as with any small molecule inhibitor, the potential for off-target effects—unintended interactions with other cellular components—is a significant concern[8][9]. To address this, a proper negative control must be used in parallel. The ideal control is a molecule that is structurally analogous to the inhibitor but lacks the specific inhibitory activity. For KN-93, that control is KN-92[3][10].

This guide will detail the mechanism of CaMKII inhibition by KN-93, explain the critical role of KN-92, and provide a detailed protocol for their co-application in cell-based assays to generate robust and interpretable data.

Mechanism of Action: Differentiating the Active Inhibitor from the Negative Control

The CaMKII Activation Pathway

CaMKII exists as a holoenzyme complex. In its basal, inactive state, a regulatory domain blocks the substrate-binding site. An increase in intracellular Ca2+ leads to the formation of the Ca2+/CaM complex, which then binds to the regulatory domain of CaMKII. This binding event induces a conformational change that displaces the regulatory domain, exposing the catalytic site and activating the kinase.

Caption: CaMKII signaling pathway and the site of action for KN-93.

KN-93: The Active Inhibitor

KN-93 is a competitive inhibitor of CaMKII with a reported Ki of 370 nM[7]. It directly competes with Ca2+/CaM for binding to the regulatory domain of CaMKII. By occupying this site, KN-93 prevents the activating conformational change, thus keeping the kinase locked in its inactive state and blocking the phosphorylation of downstream substrates.

KN-92: The Inactive Negative Control

KN-92 is a close structural analog of KN-93 that, due to a subtle stereochemical difference, does not effectively bind to the CaM-binding site on CaMKII and thus does not inhibit its activity[3][10][11]. By treating a parallel set of cells or reactions with KN-92 at the exact same concentration as KN-93, researchers can account for any biological effects caused by the chemical backbone of the molecule, independent of CaMKII inhibition. This is crucial for attributing the observed results specifically to the inhibition of CaMKII.

Experimental Design and Protocol

A rigorous experiment to investigate the role of CaMKII must include three fundamental treatment groups, with a fourth optional group for stimulation.

Caption: A robust experimental workflow for using KN-93 and KN-92.

Reagent Preparation

-

Solvent Selection : Both KN-93 and KN-92 are readily soluble in dimethyl sulfoxide (DMSO)[1][12]. Use high-purity, anhydrous DMSO to prepare stock solutions.

-

Stock Solution Preparation :

-

Prepare a 10 mM stock solution of both KN-93 and KN-92 in DMSO. For example, for KN-93 (MW ~483.0 g/mol ), dissolve 4.83 mg in 1 mL of DMSO. Check the exact molecular weight on your supplier's datasheet.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if needed[1][10].

-

Aliquot the stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage : Store the stock solution aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C)[10].

Step-by-Step Cell Treatment Protocol

This protocol provides a general framework for a cell-based assay. Incubation times and concentrations must be optimized for your specific cell type and experimental endpoint.

-

Cell Seeding : Seed your cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Concentration Determination : Based on literature for your system, select a working concentration. A common starting range is 1-10 µM[6]. It is highly recommended to perform a dose-response curve (e.g., 0.5, 1, 5, 10, 25 µM) for KN-93 in your initial experiments to determine the optimal concentration.

-

Preparation of Working Solutions :

-

On the day of the experiment, thaw aliquots of KN-93 and KN-92 stock solutions.

-

Dilute the stock solutions directly into pre-warmed cell culture medium to achieve the final desired working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

-

Crucially , prepare a vehicle control medium containing the same final concentration of DMSO as the treated wells (e.g., 0.1% if using a 1:1000 dilution).

-

-

Cell Treatment :

-

Remove the old medium from the cells.

-

Wash the cells once with sterile phosphate-buffered saline (PBS), if desired.

-

Add the prepared media to the appropriate wells:

-

Well Set 1 (Vehicle Control) : Add medium containing DMSO.

-

Well Set 2 (Negative Control) : Add medium containing KN-92 at concentration X.

-

Well Set 3 (Inhibitor) : Add medium containing KN-93 at concentration X.

-

-

-

Incubation : Incubate the cells for the desired period (e.g., 1-24 hours). This should be determined empirically or from published literature.

-

Stimulation (Optional) : If your experiment involves measuring the inhibition of a specific CaMKII-activating pathway, you may add a stimulus (e.g., an ionophore, neurotransmitter, or growth factor) for a short period before harvesting.

-

Endpoint Analysis : Harvest the cells for downstream analysis, such as Western blotting for a phosphorylated CaMKII substrate, immunofluorescence, or a functional assay.

Data Interpretation and Potential Pitfalls

Proper interpretation requires comparing the results from all three treatment groups.

Expected Results Summary

| Treatment Group | Compound | Target | Expected Effect on a CaMKII-Dependent Process | Interpretation |

| Vehicle Control | DMSO | None | Baseline activity / Stimulus-induced activity | Establishes the baseline response of the system. |

| Negative Control | KN-92 | None (Inactive) | No significant change from Vehicle Control. | Confirms that the chemical scaffold of the molecule does not cause the observed effect. |

| Active Inhibitor | KN-93 | CaMKII | Significant reduction in the CaMKII-dependent process. | Indicates that the observed biological effect is mediated by CaMKII activity. |

Interpreting Unexpected Outcomes

-

Effect seen with KN-93 but NOT with KN-92 : This is the ideal result, strongly suggesting that the observed effect is due to the specific inhibition of CaMKII.

-

No effect seen with any compound : The chosen endpoint may not be regulated by CaMKII in your system, the concentration of the inhibitor may be too low, or the incubation time may be inappropriate.

Known Caveats and Off-Target Effects

Researchers must be aware that both KN-93 and KN-92 have been reported to have CaMKII-independent effects. Notably, both compounds can directly inhibit L-type calcium channels and certain voltage-gated potassium channels[13][14][15]. The potencies for these off-target effects can differ between KN-93 and KN-92, which complicates interpretation[13]. If your experimental system relies on these channels, any results should be interpreted with extreme caution, and orthogonal methods (e.g., genetic knockdown of CaMKII) should be used for validation.

Conclusion

The combination of KN-93 as a CaMKII inhibitor and KN-92 as its inactive negative control provides a powerful pharmacological toolset for probing the function of CaMKII. By understanding their distinct roles and employing the rigorous experimental design outlined in this guide—including vehicle, negative control, and active inhibitor groups—researchers can confidently dissect the contributions of CaMKII signaling to their biological system of interest.

References

-

Anderson, M. E., Braun, A. P., & Schulman, H. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in Pharmacology, 5, 43. Retrieved from [Link]

-

Thomas, J. A., et al. (2019). The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function. bioRxiv. Retrieved from [Link]

-

Wang, Y., et al. (2009). KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro. World Journal of Gastroenterology, 15(13), 1619–1625. Retrieved from [Link]

-

Gao, L., Blair, L. A., & Marshall, J. (2006). CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels. Biochemical and Biophysical Research Communications, 345(4), 1606-1610. Retrieved from [Link]

-

Maier, L. S., et al. (2003). Inhibition of Elevated Ca2+/Calmodulin-Dependent Protein Kinase II Improves Contractility in Human Failing Myocardium. Circulation Research, 92(8), 900-906. Retrieved from [Link]

-

Tsubokawa, H., et al. (2000). Effect of KN-93 and KN-92 on Ca 2 transients and the Ca 2-induced facilitation. ResearchGate. Retrieved from [Link]

-

Bayer, K. U., & Schulman, H. (2019). Studying CaMKII: Tools and standards. Neuron, 103(6), 963-982. Retrieved from [Link]

-

Gao, L., Blair, L. A., & Marshall, J. (2006). CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels. PubMed. Retrieved from [Link]

-

Widodo Putra, A. (2026). Computational Deconvolution of Microbial Metabolic Influence on Human Brain Glymphatic Function: A Multi-Scale Systems Biology Framework. Medium. Retrieved from [Link]

-

Griffith, L. C. (2004). Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment. PLoS Biology, 2(9), e287. Retrieved from [Link]

-

Wikipedia . (n.d.). Ca2+/calmodulin-dependent protein kinase II. Retrieved from [Link]

-

Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. International Journal of Molecular Sciences, 21(23), 8974. Retrieved from [Link]

-

Various Authors . (2016). How to apply AMPK inhibitor in cell culture?. ResearchGate. Retrieved from [Link]

-

Luczak, E. (2025). A Novel CaMKII inhibitor to treat atrial fibrillation. YouTube. Retrieved from [Link]

-

Mustroph, J., et al. (2017). Regulation of CaMKII signaling in cardiovascular disease. Frontiers in Pharmacology, 8, 831. Retrieved from [Link]

-

Shifman, J. M., et al. (2006). Ca2+/calmodulin-dependent protein kinase II (CaMKII) is activated by calmodulin with two bound calciums. PNAS, 103(37), 13968-13973. Retrieved from [Link]

-

Tymianski, M., et al. (2013). Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability. Journal of Biological Chemistry, 288(42), 30218–30228. Retrieved from [Link]

-

Schönfeld, K., et al. (2025). Chimeric antigen receptor NK-92 cell function is modulated by HLA class I expression of target cells. Journal of Immunology. Retrieved from [Link]

-

Neef, S., et al. (2010). Phosphoproteomics Study Based on In Vivo Inhibition Reveals Sites of Calmodulin-Dependent Protein Kinase II Regulation in the Heart. Circulation, 122(12), 1211–1221. Retrieved from [Link]

-

CRISPR Medicine News . (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

-

Erickson, J. R., et al. (2021). CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy. Frontiers in Cardiovascular Medicine, 8, 689033. Retrieved from [Link]

-

Anderson, M. E. (2011). Pathways for CaMKII activation in disease. Journal of Molecular and Cellular Cardiology, 51(4), 468-473. Retrieved from [Link]

-

Vera, L., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 19. Retrieved from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. KN-92 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 5. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: KN-92 Hydrochloride Working Concentration & Experimental Design

Part 1: Executive Summary & The "Control Conundrum"

The Criticality of KN-92 In Calcium/Calmodulin-dependent protein kinase II (CaMKII) research, the use of the inhibitor KN-93 is ubiquitous.[1][2][3] However, KN-93 possesses significant off-target effects, most notably the blockade of voltage-gated potassium channels (hERG, Kv) and L-type calcium channels.[1]

KN-92 hydrochloride is the inactive structural analog of KN-93.[1][4] It shares the same phosphate-accepting benzylamine structure but lacks the ability to bind CaMKII effectively. Crucially, KN-92 retains the off-target ion channel blocking properties of KN-93. [1]

Therefore, any experiment using KN-93 without a parallel KN-92 control arm is scientifically invalid, as observed effects could be attributed to ion channel blockade rather than CaMKII inhibition.[1]

Key Technical Specifications

| Property | Specification |

| CAS Number | 1431698-47-3 (HCl salt) |

| Molecular Weight | 493.45 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Insoluble in water |

| Primary Function | Negative Control for KN-93 |

| CaMKII Ki | > 100 µM (Inactive) |

| Off-Target Activity | Blocks Kv channels (hERG) and L-type Ca2+ channels (Similar to KN-93) |

Part 2: Mechanistic Rationale (The Subtraction Logic)[1]

To prove a phenotype is CaMKII-dependent, you must demonstrate that the effect is present with KN-93 but absent (or significantly reduced) with KN-92.[1]

Visualization: The Subtraction Validation Model

The following diagram illustrates the logical flow required to attribute a biological effect specifically to CaMKII.

Caption: KN-93 inhibits both CaMKII and Ion Channels.[1][2][3][4][5][6][7][8] KN-92 inhibits only Ion Channels.[1] If a phenotype persists with KN-92, it is NOT CaMKII-dependent.[1]

Part 3: Working Concentration Guidelines

The working concentration of KN-92 is strictly dependent on the concentration of KN-93 used.[1] They must be used at equimolar concentrations to ensure the off-target "noise" is identical in both experimental arms.

In Vitro Kinase Assays (Cell-Free)[1]

-

Target Concentration: 0.5 µM – 5 µM

-

Rationale: In purified systems, KN-93 is potent (Ki ~0.37 µM).[1] KN-92 serves to verify that the preparation doesn't contain artifacts.

-

Note: At >100 µM, KN-92 may begin to show weak inhibitory effects, so avoid excessive concentrations.[1]

Cell-Based Assays (Cardiomyocytes, Neurons, Cell Lines)[1]

-

Target Concentration: 1 µM – 10 µM (Most common: 10 µM )[1]

-

Rationale: Higher concentrations are needed to penetrate the cell membrane.

-

Critical Warning: Do not exceed 20-30 µM.[1] At high concentrations, the cytotoxicity from ion channel blockade (by both compounds) can mask specific signaling effects.

Experimental Planning Table

| Experiment Type | KN-93 Dose (Active) | REQUIRED KN-92 Dose (Control) | Incubation Time |

| LTP Studies (Hippocampal Slice) | 10 µM | 10 µM | 30-60 min pre-incubation |

| Cardiomyocyte Ca2+ Sparks | 0.5 - 1.0 µM | 0.5 - 1.0 µM | 10-15 min |

| Tumor Cell Proliferation | 5 - 10 µM | 5 - 10 µM | 24 - 48 hours |

| Western Blot (p-CaMKII) | 10 µM | 10 µM | 1 - 4 hours |

Part 4: Detailed Protocols

Protocol A: Stock Solution Preparation (5 mM)

KN-92 HCl is a salt but is hydrophobic .[1] Do not attempt to dissolve directly in cell culture media or water.

Reagents:

Steps:

-

Calculation: To make 1 mL of 5 mM stock:

-

Dissolution: Add the calculated volume of DMSO to the vial.

-

Example: If you weighed 2.6 mg, add 1.05 mL DMSO to achieve exactly 5 mM.

-

-

Solubilization: Vortex vigorously. If particles remain, warm to 37°C for 5 minutes or sonicate briefly. The solution must be completely clear.

-

Aliquot & Storage: Aliquot into light-protective tubes (amber) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Protocol B: Cellular Treatment Workflow

Objective: Treat HEK293 cells to assess CaMKII inhibition, controlling for off-target effects.

Caption: Parallel workflow ensuring Vehicle, Active (KN-93), and Inactive Control (KN-92) are treated identically.

Step-by-Step:

-

Dilution: Thaw 5 mM stocks of KN-93 and KN-92.

-

Intermediate Dilution: Dilute 1:10 in culture media (creating 500 µM) to reduce DMSO "shock" upon final addition.

-

Final Addition: Add the intermediate solution to cells to reach 10 µM .

-

Dilution Factor: 1:50.

-

Final DMSO Concentration: 0.2% (Ensure this is tolerated by your cells).[1]

-

-

Vehicle Control: Add pure DMSO to the "Vehicle" group at the same final volume (0.2%).

Part 5: Data Interpretation & Troubleshooting[1]

Interpreting Results

Calculate the % change relative to the Vehicle control.

| Scenario | KN-93 Result | KN-92 Result | Conclusion |

| A | 80% Inhibition | 0-5% Inhibition | Valid CaMKII Effect |

| B | 80% Inhibition | 80% Inhibition | Off-Target Effect (Ion Channel) |

| C | 80% Inhibition | 40% Inhibition | Mixed Effect (Proceed with caution) |

Troubleshooting

-

Precipitation: If the media turns cloudy upon adding KN-92, the concentration is too high for the aqueous buffer.

-

Solution: Reduce working concentration to 5 µM or increase the DMSO percentage (up to 0.5% if cells tolerate).

-

-

KN-92 shows activity:

References

-

Gao, L., et al. (2006). "CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels."[10] Biochemical and Biophysical Research Communications, 345(4), 1606-1610.[10] Available at: [Link]

-

Rezazadeh, S., et al. (2006). "KN-93, a Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor, Is a Direct Extracellular Blocker of Voltage-Gated Potassium Channels."[1][7] Journal of Pharmacology and Experimental Therapeutics, 317(1), 292-299.[1] Available at: [Link]

Sources

- 1. InSolution KN-92 [sigmaaldrich.com]

- 2. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: CaMKII Pharmacology & Specificity Guide

Executive Summary: The "Clean Control" Fallacy

KN-93 is an allosteric inhibitor that binds Calmodulin (CaM) , not the kinase domain of CaMKII. Consequently, it can sequester CaM from other CaM-dependent enzymes. Furthermore, both KN-93 and KN-92 act as direct extracellular blockers of voltage-gated potassium (Kv) and L-type calcium (L-Ca) channels, often with equipotent IC50s.[1]

This guide provides a rigorous validation framework to distinguish true CaMKII signaling from pharmacological artifacts.

Module 1: Mechanism of Action & The "Ion Channel Trap"

To troubleshoot your data, you must understand exactly where these molecules bind.

The Pharmacological Landscape

| Molecule | Primary Mechanism | Critical Limitation |

| KN-93 | Binds Ca2+/CaM; prevents CaM from binding/activating CaMKII.[2][3][4][5] | Ineffective against autonomous CaMKII (pT286-phosphorylated). Sequesters CaM from other targets. |

| KN-92 | Structurally similar to KN-93 but lacks CaM-binding affinity.[1][4][5][6][7][8] | Not a perfect negative control. It does block ion channels (Kv, CaV) similarly to KN-93. |

| AIP | Autocamtide-2-related Inhibitory Peptide.[4][5][9] Competes for the substrate binding site. | Highly specific but not membrane permeable (requires myristoylation or pipette delivery). |

The "Ion Channel Trap" (Data Visualization)

Both molecules possess a benzylamine structure that physically occludes the pore of several ion channels independent of kinase activity.

Table 1: Known Off-Target Ion Channel Blockade

| Channel Family | Specific Target | Effect of KN-93 | Effect of KN-92 | Reference |

| Kv Channels | hERG (Kv11.1) | Block (IC50 ~0.3-1 µM) | Block (Equipotent) | [Rezazadeh et al., 2006] |

| Kv1.5, Kv4.2 | Block | Block | [Ledoux et al., 2003] | |

| CaV Channels | L-Type (CaV1.2) | Block | Block | [Anderson et al., 1998] |

| NaV Channels | NaV1.5 | Disrupts CaM-NaV interaction | Variable/Weak | [Johnson et al., 2019] |

Module 2: Troubleshooting Scenarios (Q&A)

Q1: "I treated my cells with KN-93 and the effect disappeared. KN-92 had no effect.[7][10] Is this proof of CaMKII involvement?"

Scientist Response: It is supportive evidence, but not proof.

-

Why: While KN-92 controls for the direct ion channel blockade (usually), it does not control for the CaM-sequestration effect of KN-93. KN-93 binds CaM.[3][4][5][10] If your pathway relies on another CaM-dependent enzyme (e.g., CaMKK, calcineurin), KN-93 might be inhibiting that enzyme by starving it of CaM, while KN-92 (which doesn't bind CaM) leaves it alone.

-

Action: You must validate with a non-CaM sequestering inhibitor like AIP (myristoylated) or AS-105 , or use siRNA.

Q2: "Both KN-93 and KN-92 inhibited my physiological response. What went wrong?"

Scientist Response: Nothing went "wrong"—you just detected an off-target effect.

-

Diagnosis: This is the classic signature of direct ion channel blockade . If your readout depends on membrane excitability (e.g., action potential duration, calcium transients, or neurotransmitter release), you are likely observing the blockade of Kv or L-type Calcium channels.

-

Action: Stop using KN compounds for this assay. Switch to genetic approaches (CaMKII dominant negative mutants) or highly specific peptides (AIP).

Q3: "KN-93 had no effect, but Western blots show high pT286-CaMKII levels. Is the drug bad?"

Scientist Response: The drug is likely fine, but your timing is off.

-

Mechanism: KN-93 prevents activation.[3][10] It competes with CaM.[3][4][5] If CaMKII is already autophosphorylated at Threonine-286 (pT286), it becomes "autonomous"—it no longer requires CaM to be active. KN-93 cannot shut down autonomous CaMKII.[1]

-

Action: You need an ATP-competitive inhibitor (like GS-1101 or AS-105 ) to inhibit the catalytic activity of already-activated CaMKII.

Module 3: The "Triangulation" Validation Protocol

Do not rely on a single pharmacological tool. Use this self-validating workflow to confirm CaMKII specificity.

Step-by-Step Methodology

-

Phase 1: The Chemical Screen (KN Series)

-

Phase 2: The Peptide Validation (AIP)

-

If Phase 1 passes, introduce myr-AIP (Myristoylated Autocamtide-2-related Inhibitory Peptide).

-

Concentration: 1–5 µM (Note: AIP is more potent than KN-93).

-

Logic: AIP binds the substrate site, not CaM. If AIP replicates the KN-93 effect, CaM sequestration is ruled out.

-

-

Phase 3: Genetic Confirmation (The Gold Standard)

-

Transfect with CaMKII-K42M (Kinase Dead Dominant Negative) or use siRNA targeting CaMKII

/ -

Logic: This rules out all small-molecule off-targets.

-

Visualizing the Logic Flow

Figure 1: Decision tree for distinguishing true CaMKII-dependent signaling from pharmacological artifacts.

Module 4: Mechanism of Inhibition Diagram

Understanding why KN-93 fails on autonomous kinase is critical for experimental design.

Figure 2: KN-93 targets the CaM activation step.[2] Once CaMKII is autophosphorylated (Autonomous), KN-93 is ineffective.

References

-

Anderson, M. E., et al. (1998). "KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart." Journal of Pharmacology and Experimental Therapeutics.

-

Ledoux, J., et al. (2003). "KN-93... is a direct extracellular blocker of voltage-gated potassium channels."[6] Molecular Pharmacology.

-

Rezazadeh, S., et al. (2006). "CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels."[8] Journal of Physiology.

-

Johnson, C. N., et al. (2019). "The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function." International Journal of Molecular Sciences.

-

Ishida, A., et al. (1995). "A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II." Biochemical and Biophysical Research Communications.

Sources

- 1. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KN-93 inhibition of G protein signaling is independent of the ability of Ca2+/calmodulin-dependent protein kinase II to phosphorylate phospholipase Cbeta3 on 537-Ser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 10. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

Technical Support Center: KN-92/KN-93 Interference in hERG Assays

The following technical guide addresses the interference of KN-92 (and its active analog KN-93) with hERG potassium currents (

Executive Summary: The "Inactive" Control Trap

The Core Issue: KN-92 is widely utilized as the "negative control" for KN-93 (a CaMKII inhibitor) because it is structurally identical but lacks the ability to bind CaM-CaMKII. However, KN-92 is not inert. It acts as a direct, extracellular pore blocker of hERG (

The Consequence: Relying solely on the differential response between KN-93 and KN-92 can lead to Type I errors (false positives). Because KN-93 is often a more potent hERG blocker than KN-92 (lower

Mechanism of Interference

Direct Pore Block vs. Kinase Inhibition

-

KN-93 (Active): Inhibits CaMKII by competing with Calmodulin (CaM). Off-target: Binds directly to the hERG channel pore (likely S6 transmembrane domain), causing rapid, voltage-dependent block.

-

KN-92 (Control): Does not bind CaM. Off-target: Binds to the same hERG pore site, causing significant block, though often with slightly lower potency than KN-93.

Comparative Potency Data

The following table summarizes the direct blocking effects on hERG (

| Compound | Target | hERG Block Mechanism | Approx.[1][2][3][4][5][6] | Notes |

| KN-93 | CaMKII | Open-channel block (Rapid onset) | ~100 nM - 300 nM | Blocks hERG at concentrations used for kinase inhibition (0.5 - 1.0 µM). |

| KN-92 | Inactive Control | Open-channel block (Rapid onset) | ~1.0 µM - 3.0 µM | Significant block (~45%) at 1 µM. Less potent than KN-93, creating a "potency gap." |

| AIP / AC3-I | CaMKII | Peptide inhibition (Highly Specific) | None | Recommended alternative for validating CaMKII dependence. |

Critical Insight: In rabbit ventricular myocytes, 1 µM KN-93 completely abolished tail currents, while 1 µM KN-92 reduced them by ~45%.[1] This "gap" mimics a kinase-dependent effect but is purely pharmacological [1].

Troubleshooting Guide & FAQs

Issue 1: "I see hERG inhibition with my negative control (KN-92). Is my compound degraded?"

Diagnosis: No, your compound is likely working as expected. KN-92 is a known hERG blocker.[7][8] Explanation: KN-92 contains a benzylamine structure similar to KN-93.[9] This moiety can interact with the inner cavity of the hERG channel (specifically residues Y652 and F656), mimicking the action of Class III antiarrhythmics. Solution:

-

Do not subtract the KN-92 trace from the KN-93 trace to calculate "net CaMKII current." This is mathematically invalid due to non-linear blocking kinetics.

-

Switch Controls: Use a peptide inhibitor like Autocamtide-2-related inhibitory peptide (AIP) in the pipette solution to validate CaMKII involvement. AIP does not block hERG.

Issue 2: "KN-93 blocked 80% of the current, and KN-92 blocked only 30%. Can I conclude the 50% difference is CaMKII-dependent?"

Diagnosis: High Risk of False Positive. Explanation: This is the "Differential Block Trap." KN-93 has a higher affinity for the hERG pore than KN-92. The 50% difference may simply reflect that you are on different points of the dose-response curve for direct block, not that CaMKII is modulating the current. Validation Protocol:

-

Test Kinetics: CaMKII modulation (phosphorylation) is a slow process (minutes). Direct pore block is rapid (seconds to milliseconds) and often voltage-dependent. If the block occurs instantly upon wash-in, it is direct channel interference.

-

Use BAPTA: Repeat the KN-93 experiment with high intracellular BAPTA (10 mM). BAPTA prevents CaMKII activation. If KN-93 still blocks the current in the presence of BAPTA, the effect is not CaMKII-dependent [1].

Issue 3: "The block is voltage-dependent. Does this rule out CaMKII?"

Diagnosis: Yes, this strongly suggests direct drug-channel interaction.

Explanation: Phosphorylation usually changes the amplitude or voltage-dependence of activation (

Experimental Workflow: Validating CaMKII Effects

The following decision tree outlines the logical steps to distinguish between off-target hERG blockade and genuine CaMKII modulation.

Figure 1: Decision matrix for distinguishing direct hERG blockade from CaMKII inhibition when using KN-series compounds.

Recommended Protocol: The "Peptide-Dialysis" Verification

To definitively prove CaMKII regulation of hERG without KN-92 interference, use the Peptide Dialysis Method .

Materials:

-

Peptide Inhibitor: AIP (Autocamtide-2-related inhibitory peptide) or AC3-I.

-

Chelator: BAPTA.

Step-by-Step:

-

Control Group (Internal Dialysis):

-

Experimental Group (CaMKII Block):

-

Pipette solution: Standard + AIP (10-20 µM) .

-

Allow 10-15 minutes for diffusion/dialysis.

-

Record

.[1][2][5][6][10] -

Analysis: If CaMKII enhances

, the current in this group should be smaller than baseline before any drug application. -

Note: Do not add KN-93 to this group; you are testing the kinase effect via the peptide.

-

-

The "BAPTA" Check:

References

-

Hegyi, B., et al. (2015). KN-93 inhibits IKr in mammalian cardiomyocytes.[1][2] Journal of Molecular and Cellular Cardiology, 89, 173-176.

-

Rezazadeh, S., et al. (2006). KN-93 inhibits Kv channels from a number of different subfamilies. Journal of Physiology. (Note: While Rezazadeh highlighted specificity issues, Hegyi et al. (2015)

-

(Cited within Hegyi et al.)

-

-

Gao, L., et al. (2006). CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels.[15][16] Biochemical and Biophysical Research Communications, 345(4), 1606-1610.

-

Ledoux, J., et al. (1999). KN-93 is a direct extracellular blocker of voltage-gated potassium channels.[7][9] American Journal of Physiology, 276.

-

(Contextual citation via Gao et al.)

-

Sources

- 1. escholarship.org [escholarship.org]

- 2. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Validation & Comparative

KN-93 vs. KN-92: The Definitive Comparative Guide for CaMKII Inhibition

Executive Summary

KN-93 is a widely used, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4][5][6] KN-92 is its phosphate-binding deficient structural analog, intended to serve as a negative control.

The Critical Caveat: While KN-92 is the standard control, it is not a perfect pharmacological mirror.[3]

-

Mechanism: KN-93 does not bind CaMKII directly; it binds Calmodulin (CaM), preventing kinase activation.[2][3][4][5][7]

-

False Positives: KN-93 blocks voltage-gated potassium channels (Kv) and L-type calcium channels directly, independent of CaMKII. KN-92 shares some but not all of these off-target effects, making data interpretation non-binary.

This guide provides the mechanistic grounding, experimental protocols, and decision logic required to distinguish true CaMKII inhibition from off-target ion channel blockade.

Mechanistic Comparison

Mode of Action

Contrary to common belief, KN-93 is not an ATP-competitive inhibitor, nor does it bind the CaMKII catalytic domain directly.[5][7] It acts as an allosteric antagonist of Calmodulin (CaM) .

| Feature | KN-93 (Active) | KN-92 (Control) |

| Primary Target | Ca²⁺/Calmodulin (CaM) complex | Does not bind CaM effectively |

| Inhibition Mechanism | Competes with CaMKII regulatory domain for CaM binding.[3][4][5][7] Prevents the "opening" of the kinase. | Inactive due to steric hindrance (2-hydroxyethyl group) and altered stereochemistry. |

| CaMKII IC50 | ~0.37 µM (Ki); 1–4 µM (Cellular IC50) | > 100 µM (Inactive) |

| Cell Permeability | Yes (Lipophilic) | Yes |

Structural Difference

KN-92 differs from KN-93 by the addition of a 2-hydroxyethyl group to the sulfonamide nitrogen and a change in stereochemistry at the central nitrogen.[5][8] These modifications abolish its affinity for the Ca²⁺/CaM complex while retaining the general lipophilic backbone.

Pathway Visualization

The following diagram illustrates how KN-93 intercepts the signaling pathway upstream of CaMKII activation.

Caption: KN-93 inhibits CaMKII by sequestering the Ca²⁺/CaM complex, preventing it from binding and activating the kinase.[2][4][5][7] KN-92 fails to bind CaM.

Selectivity & Off-Target Effects (The "Danger Zone")

This is the most critical section for data validity. KN-93 is "dirty" regarding ion channels.

The Ion Channel Matrix

If you observe an effect with KN-93, you must cross-reference it against this table to rule out direct channel blockade.

| Target | KN-93 Effect | KN-92 Effect (Control) | Implication |

| CaMKII | Inhibits | No Effect | True Target |

| Kv Channels (Kv1.x, Kv4.x, hERG) | Blocks (Directly) | Weak / No Block | HIGH RISK: KN-93 may show an effect that KN-92 does not, mimicking a CaMKII phenotype.[3][7] |

| L-Type Ca²⁺ Channels (CaV1.2) | Inhibits | Inhibits | Control Works: If both inhibit, the effect is likely CaMKII-independent.[7] |

| CaMKIV | Inhibits | No Effect | Potential confounder (structurally related kinase). |

Critical Insight: The IC50 for KN-93 on some potassium channels (e.g., IKr/hERG) can be as low as ~100 nM , which is lower than the concentration required to inhibit CaMKII (~370 nM).

-

Result: You may block potassium currents before you even inhibit CaMKII.

Experimental Protocol: Validating CaMKII Inhibition

Do not rely on KN-93 alone.[5] Follow this "Triangulation Protocol" to confirm CaMKII involvement.

Reagents

-

Active: KN-93 (dissolved in DMSO).[5]

-

Control: KN-92 (dissolved in DMSO).

-

Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology

-

Dose-Response Determination:

-

Perform a titration curve (0.1 µM to 10 µM).

-

Stop Rule: Do not exceed 10 µM. At >10 µM, non-specific cytotoxicity and broad ion channel blockade render results uninterpretable.

-

-

The "Paired Wells" Setup:

-

Condition A: Vehicle (DMSO)

-

Condition B: KN-93 (e.g., 5 µM)

-

Condition C: KN-92 (e.g., 5 µM)

-

Note: Concentrations of B and C must be identical.

-

-

Incubation:

-

Pre-incubate for 30–60 minutes before stimulating the pathway (e.g., with Calcium or an agonist). KN-93 is cell-permeable but requires time to equilibrate and sequester intracellular CaM.

-

-

Readout Analysis:

-

Secondary Validation (Mandatory):

-

Because KN-93 blocks Kv channels (which KN-92 might not), a "positive" result in Step 4 is still ambiguous in excitable cells (neurons/cardiomyocytes).

-

Validate with: A peptide inhibitor (e.g., AIP or Autocamtide-2-related inhibitory peptide ) which is highly specific for the CaMKII catalytic domain and does not affect ion channels.

-

Interpretation Logic Flow

Use the following decision tree to interpret your comparative data.

Caption: Workflow for distinguishing true CaMKII inhibition from off-target artifacts using KN-93/KN-92 and peptide validators.

References

-

Sumi, M., et al. (1991).[3] The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells. Biochemical and Biophysical Research Communications. Link

-

Rezazadeh, S., et al. (2006).[3][6] KN-93 inhibits wild-type and HERG channels expressed in HEK293 cells. Journal of Cellular Physiology. Link

-

Gao, L., et al. (2006).[6] CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels.[3][6][7][9] Biochemical and Biophysical Research Communications. Link

-

Anderson, M. E., et al. (1998).[3] KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. Journal of Pharmacology and Experimental Therapeutics. Link

-

Pellicena, P., & Schulman, H. (2014). CaMKII inhibitors: from research tools to therapeutic agents.[1][3] Frontiers in Pharmacology. Link

Sources

- 1. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Comparison: KN-93 vs. KN-92 in Cell Proliferation Assays

Topic: KN-92 effect on cell proliferation vs KN-93 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In cell signaling research, KN-93 is the standard small-molecule inhibitor for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). KN-92 is its structural analog, designed to serve as a negative control.[1]

For researchers investigating cell proliferation, the integrity of data relies on the differential activity of these two compounds. KN-93 should inhibit proliferation in CaMKII-dependent pathways (e.g., G1/S transition), while KN-92 should theoretically remain inert. However, field data reveals a complex reality: while KN-92 is inactive against CaMKII, it shares specific off-target liabilities with KN-93, particularly regarding ion channels.[1][2][3]

This guide analyzes the proliferation effects of both compounds, delineating where KN-92 succeeds as a control and where it risks generating false negatives.

Mechanistic Distinction & Pharmacology[4]

To interpret proliferation data accurately, one must understand the structural and functional divergence of the pair.

The CaMKII Inhibition Mechanism[1][4][5]

-

KN-93: Acts by competing with Calmodulin (CaM) for binding to the CaMKII regulatory domain.[4] It does not compete with ATP.[2] By preventing CaM binding, it locks CaMKII in its autoinhibited state, blocking downstream signaling essential for cell cycle progression (e.g., CDK1 activation, p53 regulation).

-

KN-92: Contains a structural modification (typically a hydroxylated side chain and altered stereochemistry) that prevents it from effectively displacing CaM.[4] Therefore, it does not inhibit CaMKII activity.

The Off-Target "Trap": Ion Channels

The most critical insight for experimental design is that KN-92 is not a "universal" negative control . It controls for CaMKII inhibition but not for all off-target effects.[1][2]

| Target System | KN-93 Effect | KN-92 Effect | Implication for Proliferation |

| CaMKII | Potent Inhibition ( | No Effect | The primary differentiator. |

| Voltage-gated K+ Channels (Kv1, Kv2, hERG) | Inhibition | No/Weak Inhibition | KN-92 is a valid control for K+ channel-mediated proliferation. |

| L-Type Ca2+ Channels (CaV1.2/1.3) | Inhibition | Inhibition | CRITICAL: Both compounds can block Ca2+ entry. If proliferation relies on L-type Ca2+ influx, KN-92 will also inhibit growth (False Positive). |

| IP3 Receptors | Inhibition | Weak Inhibition | KN-93 is more potent, but KN-92 may show partial effects at high concentrations. |

Comparative Performance in Proliferation Assays[4][6]

The following data summarizes observed effects across various cell lines, highlighting the "Ideal" scenario versus "Confounded" scenarios.

Case Study A: The "Clean" Control (Hepatic Stellate Cells - LX-2)

In this system, proliferation is driven by CaMKII-mediated regulation of p53 and p21.

-

KN-93 (5–50 µM): Dose-dependent inhibition of proliferation.[5] Downregulates p53/p21 expression.[5]

-

KN-92 (5–50 µM): No significant effect on proliferation or cell cycle markers.

Case Study B: The "Clean" Control (Breast Cancer - MCF-7)

-

KN-93: Significantly reduces cell number over an 8-day culture period.[5][6]

-

KN-92: Cell numbers increase identically to DMSO vehicle control (from ~2,600 to ~60,000 cells/cm²).[6]

Case Study C: The Confounded Scenario (Excitable Cells/Cardiomyocytes)

In cells where L-type Calcium Channels drive calcium transients essential for survival or division:

-

KN-93: Inhibits function/growth.[5]

-

KN-92: Also inhibits function/growth (due to direct channel blockade, independent of CaMKII).

Visualizing the Signaling & Logic

Diagram 1: Mechanism of Action & Cell Cycle Impact

This diagram illustrates the specific blockade point of KN-93 versus the inert nature of KN-92 in the CaMKII pathway.

Caption: KN-93 blocks the CaM-CaMKII interaction, halting cell cycle progression.[5] KN-92 fails to bind, allowing normal signaling.

Experimental Protocol: Validating Specificity

To ensure data integrity, researchers must follow a "Paired Control" protocol.

Step 1: Reagent Preparation[4]

-

Solvent: Dissolve both KN-93 and KN-92 in high-grade DMSO.

-

Stock Concentration: Prepare 10 mM stocks. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture media immediately before use.[5] Keep DMSO concentration <0.1%.

Step 2: Dose-Response Setup (96-well format)

Run parallel plates for KN-93 and KN-92.[5]

-

Seeding: Seed cells (e.g., 2,000–5,000 cells/well) and allow 24h attachment.

-

Treatment:

-

Vehicle Control: DMSO (0.1%).

-

KN-93: 1, 2.5, 5, 10, 20 µM.

-

KN-92: 1, 2.5, 5, 10, 20 µM.

-

Note: Specificity is highest at 1–10 µM . Above 10 µM, off-target effects of KN-93 increase, and KN-92 may begin to show non-specific toxicity.

-

-

Incubation: 24h, 48h, or 72h depending on cell doubling time.

Step 3: Readout & Interpretation

Use a metabolic assay (CCK-8/MTT) or DNA synthesis assay (BrdU/EdU).

Interpretation Logic Flowchart

Caption: Decision matrix for interpreting paired KN-93/KN-92 proliferation data.

References

-

Gao, L., et al. (2006). "CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels."[7] Biochemical and Biophysical Research Communications.

-

Zhang, F., et al. (2011). "KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro." World Journal of Gastroenterology.

-

Pellicena, P., & Schulman, H. (2014). "CaMKII inhibitors: from research tools to therapeutic agents." Frontiers in Pharmacology.

-

Rodriguez-Mora, O., et al. (2005). "Calcium/Calmodulin-Dependent Kinase I and Calcium/Calmodulin-Dependent Kinase Kinase Participate in the Control of Cell Cycle Progression in MCF-7 Human Breast Cancer Cells." Cancer Research.

-

Rezazadeh, S., et al. (2006). "KN-93 inhibits voltage-gated potassium channels (Kv) in a CaMKII-independent manner."[2] Journal of Molecular and Cellular Cardiology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Inhibitor: The Essential Role of KN-92 in Validating CaMKII Signaling

Topic: KN-92 control for CaM kinase II phosphorylation assays Content Type: Publish Comparison Guide

Executive Summary

In the study of calcium signaling, KN-93 has long been the ubiquitous small-molecule inhibitor for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2][3] However, its utility is compromised by a significant "dirty secret": broad-spectrum off-target effects on voltage-gated ion channels. This guide details why KN-92 —the inactive structural analog—is not merely an optional control but a mandatory component of any rigorous CaMKII assay. We provide a comparative analysis, a self-validating experimental protocol, and a logic framework to distinguish true CaMKII inhibition from pharmacological artifacts.

The Mechanistic Divergence: Why KN-92 is "Inactive"

To understand the control, one must understand the inhibitor. Unlike ATP-competitive inhibitors (e.g., staurosporine), KN-93 acts allosterically.

-

KN-93 Mechanism: Historically, KN-93 was believed to bind directly to CaMKII, competing with Calmodulin (CaM).[3] However, recent biophysical evidence (Surface Plasmon Resonance and NMR) suggests a paradigm shift: KN-93 binds directly to Ca²⁺/CaM , effectively sequestering the activator rather than blocking the kinase active site directly [1].

-

KN-92 Mechanism: KN-92 is a structural analog of KN-93.[4] The critical difference lies in the modification of the sulfonamide nitrogen (addition of a 2-hydroxyethyl group) and altered stereochemistry.[5][6] These steric clashes prevent KN-92 from binding the Ca²⁺/CaM complex with sufficient affinity to disrupt the CaMKII interaction.

Key Insight: Because KN-92 does not sequester CaM, it leaves CaMKII activation intact. However, it retains the lipophilic core structure responsible for blocking ion channels, making it the perfect tool to subtract background noise.

Visualization: The Allosteric vs. Sequestration Model

Figure 1: Mechanistic differentiation. KN-93 prevents CaMKII activation by sequestering CaM, while KN-92 fails to bind CaM but retains the ability to block off-target ion channels.

Comparative Performance Metrics

The following table contrasts KN-93 with KN-92 and the highly specific peptide inhibitor AIP. Note that while AIP is more specific, it is not cell-permeable without myristoylation, making KN-93/92 the preferred pair for acute slice or cellular assays.

| Feature | KN-93 (Inhibitor) | KN-92 (Control) | AIP (Peptide Alternative) |

| Primary Target | CaMKII (via CaM sequestration) | None (Inactive against CaMKII) | CaMKII (Autoinhibitory domain mimic) |

| IC50 (CaMKII) | 0.37 – 1.0 µM [2] | > 100 µM (Inactive) | ~40 nM |

| Selectivity Profile | Low. Inhibits CaMKIV, Kv channels, L-type Ca²⁺ channels. | Control. Inhibits Kv channels, L-type Ca²⁺ channels.[2] | High. Specific to CaMKII. |

| Cell Permeability | Yes (Lipophilic) | Yes (Lipophilic) | No (Requires myristoylation) |

| Solubility | DMSO, Ethanol | DMSO, Ethanol | Water/Buffer |

| Common Artifacts | QT prolongation, suppression of excitability indep. of CaMKII. | Same as KN-93. | None known. |

The "Matched-Pair" Validation Protocol

Objective: To determine if a cellular response is specifically mediated by CaMKII. Principle: Since both KN-93 and KN-92 block ion channels equally, any difference in biological readout between the two treatments can be attributed to CaMKII inhibition.

Materials

-

KN-93: Prepare 10 mM stock in DMSO.

-

KN-92: Prepare 10 mM stock in DMSO.

-

Vehicle: DMSO.

-

Assay Buffer: Physiological saline or culture media (serum-free preferred to avoid protein binding).

Step-by-Step Workflow

-

Preparation:

-

Aliquot cells/tissue into three parallel groups: Vehicle , KN-93 , and KN-92 .

-

Critical: Ensure the final concentration of DMSO is identical across all groups (typically <0.1%).

-

-

Dosing:

-

Concentration: Use 10 µM for both KN-93 and KN-92.

-

Why 10 µM? This concentration is sufficient to fully inhibit CaMKII (IC50 ~1 µM) but sits right at the threshold of significant ion channel blockade. Lower doses (1 µM) may not fully inhibit the kinase; higher doses (50 µM) cause massive non-specific toxicity.

-

-

Incubation:

-

Pre-incubate for 30–60 minutes at 37°C. KN compounds are lipophilic and require time to equilibrate across membranes.

-

-

Stimulation:

-

Apply the Ca²⁺-mobilizing stimulus (e.g., Glutamate, electrical pacing, ionomycin).

-

-

Readout & Analysis:

-

Measure the endpoint (e.g., phosphorylation of CREB, LTP induction, cell death).

-

Logic Flow for Data Interpretation

Use the decision tree below to interpret your results.

Figure 2: Logic flow for interpreting Matched-Pair assays. Specificity is confirmed only when KN-93 inhibits the signal and KN-92 does not.

Critical Caveats & Troubleshooting

The Ion Channel Trap: Research has shown that KN-93 inhibits voltage-gated potassium channels (Kv1.2, Kv1.5, Kv2.1, hERG) and L-type Calcium channels (CaV1.2) with IC50s ranging from 0.3 µM to 30 µM [3].

-

Scenario: You are studying Long-Term Potentiation (LTP). You apply KN-93 and LTP is blocked. You conclude CaMKII is required.

-

The Error: If you did not run KN-92, you missed that the "block" was actually due to KN-93 preventing the post-synaptic depolarization required to induce LTP by blocking L-type calcium channels.

-

The Fix: If KN-92 also blocks LTP, your assay is measuring ion channel dependence, not kinase dependence.

Solubility Issues: KN-93 and KN-92 can precipitate in aqueous buffers if the stock is too concentrated or if added too quickly.

-

Tip: Vortex the buffer rapidly while adding the inhibitor to prevent local high concentrations.

References

-

Wong, R.K., et al. (2019). "The CaMKII inhibitor KN-93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function." Biochemical Journal.

-

Sumi, M., et al. (1991).[2] "The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells." Biochemical and Biophysical Research Communications.

-

Rezazadeh, S., et al. (2006).[2][7] "KN-93, a Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor, Is a Direct Extracellular Blocker of Voltage-Gated Potassium Channels."[8] Journal of Pharmacology and Experimental Therapeutics.

-

Gao, L., et al. (2006).[7] "CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels."[2][9] Biochemical and Biophysical Research Communications.

Sources

- 1. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

Safety Operating Guide

KN-92 hydrochloride proper disposal procedures

Topic: KN-92 Hydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers[1]

Executive Context: The Role of KN-92

As researchers, we utilize This compound (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide hydrochloride) primarily as the negative control for KN-93.[2] While KN-93 inhibits CaMKII (calmodulin-dependent protein kinase II), KN-92 is structurally analogous but lacks the inhibitory activity on CaMKII.[3][4][5]

The Safety Paradox: Because KN-92 is an "inactive" control, it is often treated with complacency. This is a critical safety error. While it does not inhibit CaMKII, it is still a bioactive organic phosphate salt with potential off-target effects (e.g., L-type calcium channel interactions) and aquatic toxicity. It must be handled and disposed of with the same rigor as the active inhibitor, KN-93.

Hazard Profile & Risk Assessment

Scientific Integrity Note: While many Safety Data Sheets (SDS) for research-grade KN-92 list it as "Not Classified" under GHS due to a lack of toxicological data, the Precautionary Principle dictates we treat it as a bioactive hazardous substance.

| Hazard Category | Classification (Precautionary) | Mechanism of Risk |

| Health | Irritant (H315, H319, H335) | Dust inhalation can irritate respiratory mucosa.[1] Direct contact causes dermatitis. |

| Environmental | Aquatic Toxicity (H402) | Kinase inhibitors and their analogs are persistent in water systems and can disrupt aquatic ecosystems.[1] |

| Reactivity | Stable | Stable under normal conditions but emits toxic fumes (NOx, SOx, HCl) upon thermal decomposition.[1] |

Personal Protective Equipment (PPE) Matrix

Self-Validating System: PPE is your first barrier. If your gloves show degradation or your eyewear fogs, the system has failed.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile Gloves (Min 0.11mm) | Latex is permeable to many organic solvents (DMSO) used to reconstitute KN-92.[1] Nitrile offers superior chemical resistance. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient if handling liquid stocks where splash risk exists.[1] |

| Respiratory | N95 or Fume Hood | Mandatory: Handle all solid powder weighing inside a certified chemical fume hood to prevent inhalation.[1] |

| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes; essential for preventing migration of chemical dust outside the lab.[1] |

Operational Workflow: Cradle-to-Grave

This diagram outlines the lifecycle of KN-92 in your laboratory, highlighting the critical control points (CCPs) for waste generation.

Figure 1: Lifecycle and waste stream segregation for this compound.

Disposal Protocols

A. Solid Waste (The "Vial" Problem)

Scenario: You have empty glass vials that contained KN-92 powder or contaminated pipette tips. Directive:NEVER place these in the general trash or glass recycling.

-

Segregation: Isolate all KN-92 contaminated solids (weigh boats, gloves, tips) into a dedicated "Hazardous Solid Waste" bag (usually clear or red, depending on institutional EHS).

-

Sharps: Glass vials must go into a Hard-Walled Sharps Container labeled "Chemical Contaminated Sharps."

-

Labeling: Tag the container with the full chemical name: this compound Contaminated Debris.

-

Disposal Path: These are routed for Incineration .

B. Liquid Waste (The "Stock" Problem)

Scenario: You have 500 µL of 10 mM KN-92 in DMSO remaining. Directive:NEVER pour down the sink. The "dilution is the solution to pollution" adage is false for bioactive kinase inhibitors.

-

Solvent Compatibility: KN-92 is usually dissolved in DMSO or Ethanol. Ensure your waste carboy is rated for Organic Solvents .

-

Collection: Pour into the "Non-Halogenated Organic Waste" stream.

-

Rinsing: Triple rinse the original vial with a small amount of solvent (ethanol/methanol) and add the rinsate to the liquid waste container.

-

Labeling: List constituents clearly: DMSO (99%), KN-92 HCl (<1%).

C. Spill Response: The "Self-Validating" Protocol

If KN-92 powder is spilled, visual cleanliness is not enough. You must verify removal.[6][7]

-

Isolate: Mark the area. Inform nearby personnel.

-

PPE Up: Double glove (Nitrile).

-

Containment:

-

Solid: Cover with a damp paper towel (dampened with water) to prevent dust generation, then wipe up.

-

Liquid: Cover with absorbent pads.

-

-

The Validation Step (The "Halo" Check):

-

After initial cleanup, wipe the surface with a white paper towel soaked in Methanol .

-

Inspect the towel. Any discoloration or residue indicates incomplete cleaning.

-

Repeat until the methanol wipe comes up visually pristine.

-

-

Disposal: All cleanup materials go into the Hazardous Solid Waste bag.

Regulatory Compliance & Documentation

-

RCRA Status: KN-92 is generally not P-listed or U-listed under the Resource Conservation and Recovery Act (RCRA). However, it falls under "Non-RCRA Regulated Chemical Waste" in most jurisdictions.

-

Institutional Requirement: Most EHS departments mandate that any bioactive research drug be treated as hazardous waste to prevent environmental release.

-

Documentation: Maintain a "Waste Log" attached to your satellite accumulation area. Record the volume and concentration of KN-92 added to the carboy.

References

-

Gao, L., Blair, L. A., & Marshall, J. (2006).[4] CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels. Biochemical and Biophysical Research Communications, 345(4), 1606–1610.[4] Retrieved from [Link]

Sources

- 1. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]

- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]

Personal protective equipment for handling KN-92 hydrochloride

[1]

Executive Safety Summary

KN-92 Hydrochloride (CAS: 1431698-47-3) is utilized primarily as the inactive pharmacological control for KN-93, a CaMKII inhibitor.[1][2] While it lacks the specific kinase inhibitory activity of its analog, it is a synthetic organic compound with unverified toxicological properties .[1]

The Critical Risk: The primary safety vector for KN-92 HCl is not the solid powder itself, but its solution state .[1] KN-92 is insoluble in water and is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) .[1] DMSO is a potent permeation enhancer that can carry dissolved compounds directly through intact skin and into the bloodstream.[1]

Operational Directive: Treat this compound as a bioactive agent . Do not rely on its "inactive control" status to lower safety standards.[1]

Hazard Identification & Risk Assessment

While some Safety Data Sheets (SDS) list KN-92 HCl as "Not Classified" due to a lack of historical toxicity data, the Precautionary Principle mandates the following hazard assumptions in a research setting:

| State | Primary Hazard | GHS Classification (Assumed) | Risk Description |

| Solid (Powder) | Inhalation / Irritant | H315, H319, H335 | Dust may cause respiratory tract, skin, and serious eye irritation.[1][3][4] |

| Solution (DMSO) | Transdermal Permeation | H227 (Combustible) | DMSO penetrates skin within seconds.[1][3] It acts as a vehicle, potentially delivering KN-92 systemically.[1] |

Personal Protective Equipment (PPE) Matrix

Standard latex gloves offer zero protection against DMSO solutions.[1] The following PPE standards are mandatory for all handling of KN-92 HCl.

Core PPE Requirements[1][2][5][6][7]

| Zone | Equipment Standard | Operational Logic |

| Hand Protection (Dry) | Nitrile Gloves (Min 5 mil) | Sufficient for weighing dry powder.[1][3] |

| Hand Protection (Wet) | Double-Gloving or Buty/Neoprene | CRITICAL: When dissolved in DMSO, standard nitrile degrades.[1][3] Protocol: Wear two pairs of nitrile gloves.[1] Change immediately upon any splash.[1] |

| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are the minimum; goggles preferred to prevent vapor/splash entry.[3] |

| Respiratory | Fume Hood (Certified) | All weighing and solubilization must occur inside a certified chemical fume hood.[3] |

| Body | Lab Coat (Buttoned) | Long sleeves required.[3] Exposed skin on wrists is a common exposure point.[1] |

Operational Protocol: Safe Handling & Solubilization

Phase 1: Preparation & Weighing

Objective: Prevent inhalation of dust and contamination of workspace.[1]

-

Engineering Control: Activate the fume hood. Verify sash height is at the safe working level.[1]

-

Static Control: Use an anti-static gun or bar if available.[1] KN-92 HCl is a crystalline solid and may carry a static charge, causing powder to "jump" during weighing.[1]

-

Weighing:

Phase 2: Solubilization (The High-Risk Step)

Objective: Dissolve KN-92 in DMSO (Solubility ~10-40 mg/mL) without dermal exposure.[1]

-

Solvent Selection: DMSO is the standard solvent.[1]

-

The "Double-Glove" Rule: Put on a second pair of nitrile gloves before handling the DMSO bottle.

-

Mixing:

-